N,N-di(butan-2-yl)furan-2-carboxamide
Description
N,N-di(butan-2-yl)furan-2-carboxamide (CAS: 91424-88-3) is a furan-2-carboxamide derivative with two branched alkyl substituents (butan-2-yl groups) attached to the amide nitrogen. Its molecular formula is C₁₈H₂₉NO, with a molecular weight of 275.43 g/mol . The compound’s structure combines a planar furan ring with a carboxamide group, where the bulky butan-2-yl substituents influence steric and electronic properties.
Properties
IUPAC Name |
N,N-di(butan-2-yl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2/c1-5-10(3)14(11(4)6-2)13(15)12-8-7-9-16-12/h7-11H,5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQKUNEVEBXTPQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N(C(C)CC)C(=O)C1=CC=CO1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-di(butan-2-yl)furan-2-carboxamide typically involves the reaction of furan-2-carboxylic acid with butan-2-amine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction conditions often include a solvent like dichloromethane (DCM) and a catalyst such as 4-dimethylaminopyridine (DMAP) to enhance the reaction rate and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
N,N-di(butan-2-yl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carboxamide group can be reduced to form the corresponding amine.
Substitution: The hydrogen atoms on the furan ring can be substituted with various functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Halogenated or alkylated furan derivatives.
Scientific Research Applications
N,N-di(butan-2-yl)furan-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N,N-di(butan-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The furan ring can participate in electron transfer reactions, while the carboxamide group can form hydrogen bonds with biological molecules . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Key Observations:
- Aryl groups (e.g., nitrophenyl, bromophenyl) introduce polarity and π-stacking capabilities .
- Synthesis : Most compounds are synthesized via amidation of furan-2-carbonyl chloride with amines or via cross-coupling reactions (e.g., Suzuki-Miyaura for aryl derivatives) .
- Conformational Flexibility : Bulky substituents (e.g., tert-butyl) restrict rotational freedom, while smaller groups (e.g., methyl) allow greater conformational flexibility .
Physicochemical Properties
- Solubility : Alkyl-substituted derivatives (e.g., N,N-di(butan-2-yl)) are expected to have lower water solubility compared to nitro- or bromo-substituted analogs due to increased hydrophobicity .
- Melting Points : Aryl-substituted compounds (e.g., N-(2-nitrophenyl)) exhibit higher melting points (388 K) due to strong intermolecular interactions (e.g., hydrogen bonding), whereas alkyl derivatives likely have lower melting points .
- Crystallography : N-(2-Nitrophenyl)furan-2-carboxamide forms helical chains via C–H⋯O interactions, whereas alkyl-substituted analogs may adopt less ordered structures dominated by van der Waals forces .
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